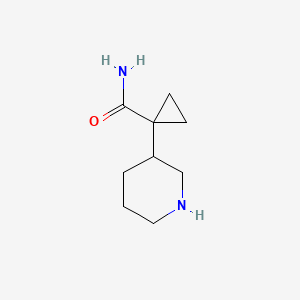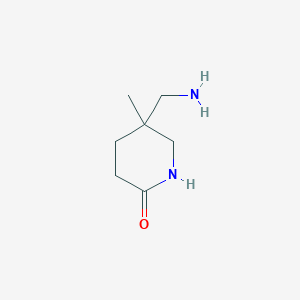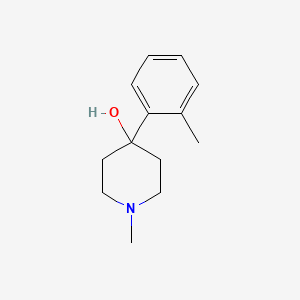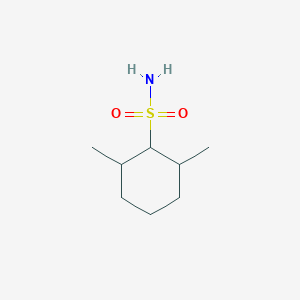![molecular formula C10H15NO2 B13223478 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one](/img/structure/B13223478.png)
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one is a complex organic compound featuring a bicyclic structure fused with an oxazolidinone ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one typically involves the reaction of bicyclo[2.2.1]heptan-2-one with an appropriate oxazolidinone precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction pathways to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one: This compound shares the bicyclic structure but lacks the oxazolidinone ring, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]heptan-2-ol: This compound features a hydroxyl group instead of the oxazolidinone ring, leading to different applications and reactivity.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen bridge within the bicyclic structure, offering unique chemical properties.
The uniqueness of this compound lies in its combination of the bicyclic structure with the oxazolidinone ring, providing a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
4-(2-bicyclo[2.2.1]heptanyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO2/c12-10-11-9(5-13-10)8-4-6-1-2-7(8)3-6/h6-9H,1-5H2,(H,11,12) |
InChI-Schlüssel |
NQDRWMBFMVPPBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2C3COC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide](/img/structure/B13223401.png)






![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)


![2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)


